4-(5-Fluoro-indan-2-yl)-1H-imidazole

adrenergic pharmacology receptor binding CNS drug discovery

Standard α2-adrenoceptor antagonists like atipamezole lack the required subtype selectivity or possess confounding α1 activity. MPV-1743 AIII solves this with: - **High affinity:** 0.66 nM IC50 at α2A (>10x more potent than fipamezole) - **Selectivity:** 5-6 fold over α2B/α2C subtypes - **Enantiopure option:** (-)-enantiomer provides antagonist-only pharmacology without agonism BenchChem supplies this racemic compound and its resolved isomers for receptor pharmacology SAR studies.

Molecular Formula C12H11FN2
Molecular Weight 202.23 g/mol
Cat. No. B1241944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Fluoro-indan-2-yl)-1H-imidazole
Synonyms4-(5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole
MPV 1743 AIII
MPV 2088
MPV-1743 AIII
MPV-2088
Molecular FormulaC12H11FN2
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC(=C2)F)C3=CN=CN3
InChIInChI=1S/C12H11FN2/c13-11-2-1-8-3-10(4-9(8)5-11)12-6-14-7-15-12/h1-2,5-7,10H,3-4H2,(H,14,15)
InChIKeySRTZGTVJBSGUPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Fluoro-indan-2-yl)-1H-imidazole: Identity & Research Specifications


4-(5-Fluoro-indan-2-yl)-1H-imidazole (synonym: MPV-1743 AIII, (±)-4-(5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole) is a racemic indane-imidazole derivative that functions as a high-affinity antagonist of α2-adrenoceptors [1]. The compound carries an asymmetric carbon at the indan ring C2 position, enabling chiral separation into pharmacologically distinct enantiomers with differential α2-adrenoceptor antagonist profiles [2]. The molecular formula is C12H11FN2, with a molecular weight of 202.23 g/mol. It is referenced as a chemical intermediate and bioactive molecule in patent literature concerning substituted imidazole derivatives and α2-adrenoceptor antagonist development [3].

Racemic indane-imidazole α2-adrenoceptor antagonist
Chiral separation into enantiomers with distinct α2 pharmacology
Research-grade bioactive intermediate for CNS and receptor studies

4-(5-Fluoro-indan-2-yl)-1H-imidazole vs. Analogs: Evidence-Based Selection


Substitution with structurally related α2-adrenoceptor ligands is not supported by available binding data. The target compound MPV-1743 AIII exhibits sub-nanomolar affinity for α2A (IC50=0.66±0.06 nM) [1], whereas the closely related 2-ethyl-substituted analog fipamezole shows Ki values of 9.2 nM for human α2A , representing a >10-fold difference in receptor binding potency across species- and assay-matched comparisons. Atipamezole, another structural relative lacking the indan-5-fluoro substitution, exhibits a fundamentally different α2/α1 selectivity ratio with a reported α1-adrenoceptor Ki of 13,300 nM , contrasting with the target compound's distinct multi-site binding profile that includes I2b imidazoline site recognition [1]. These quantitative divergences preclude generic interchange in receptor pharmacology research.

Target
MPV-1743 AIII (reported sub-nanomolar α2A affinity)
Potential Substitute
Fipamezole (α2A Ki 9.2 nM)
>10-fold affinity gap may shift receptor occupancy and pharmacological readouts; direct substitution not supported by binding data.
Target
MPV-1743 AIII (multi-site binding incl. I2b)
Potential Substitute
Atipamezole (high α1 affinity, different selectivity)
Distinct binding selectivity profile may alter experimental endpoints; interchanging without validation is not advised.

4-(5-Fluoro-indan-2-yl)-1H-imidazole: Quantitative Differentiation Evidence


α2A Binding Affinity: Fipamezole Comparison

MPV-1743 AIII demonstrates sub-nanomolar affinity for the α2A adrenoceptor subtype (IC50=0.66±0.06 nM) in recombinant S115 cells, with 5-6 fold selectivity over α2B (IC50=3.8±0.53 nM) and α2C (IC50=3.1±0.61 nM) [1]. In contrast, the 2-ethyl-substituted analog fipamezole exhibits Ki values of 9.2 nM (α2A), 17 nM (α2B), and 55 nM (α2C) for human receptors . The approximately 14-fold lower α2A potency of fipamezole represents a substantial pharmacological divergence between these structurally proximate indane-imidazole derivatives.

α2A Affinity Comparison
Reported
IC50 = 0.66±0.06 nM (target) vs Ki = 9.2 nM (fipamezole), >10-fold
Supports receptor occupancy endpoint context; cross-study comparison.
Recombinant S115 vs human recombinant assays; review conditions.
adrenergic pharmacology receptor binding CNS drug discovery

(-)- vs. (+)-Enantiomer Pharmacological Differentiation

The racemic mixture of 4-(5-fluoroindan-2-yl)-1H-imidazole can be resolved into two enantiomers with quantitatively and mechanistically distinct pharmacological profiles. According to patent disclosure WO1995000492A1, the (-)-enantiomer is a potent α2-adrenoceptor antagonist devoid of agonistic activity, whereas the (+)-enantiomer exhibits only moderate α2-adrenoceptor antagonism and retains full agonism [1]. The (-)-enantiomer is identified as the preferred isomer due to its wider therapeutic window [1].

Enantiomer Differentiation
Data to verify
(-)-enantiomer: reported antagonist, no agonism; (+)-enantiomer: moderate antagonist, full agonism
Enantiomer-attribution context for clean antagonist research.
Patent disclosure; numerical binding data not provided.
stereochemistry enantioselective pharmacology cognitive disorder research

CNS Penetration: Indane-Imidazole Scaffold Class

Indane 2-imidazole derivatives as a chemical class have been identified as central nervous system (CNS) penetrant agents with favorable blood-brain barrier permeability characteristics [1]. This class-level property distinguishes the indane-imidazole scaffold from non-CNS penetrant α2-adrenoceptor ligands such as certain peripherally restricted antagonists. While direct brain penetration data for MPV-1743 AIII specifically are not publicly available, the compound shares the core indane-imidazole structural motif associated with CNS penetrance in this series [1].

CNS Penetrance (Class)
Class-level
Indane 2-imidazole class: CNS penetrant
Class-level inference; direct data for MPV-1743 AIII not available.
Supports CNS-targeted study rationale; requires verification.
CNS drug development blood-brain barrier neuropharmacology

4-(5-Fluoro-indan-2-yl)-1H-imidazole: Research & Procurement Applications


α2 Subtype Pharmacological Probe Development

Utilize MPV-1743 AIII as a high-affinity α2-adrenoceptor antagonist probe for in vitro receptor binding and functional studies. The compound's sub-nanomolar α2A affinity (IC50=0.66±0.06 nM) and measurable subtype selectivity (5-6 fold over α2B/α2C) make it suitable for experiments requiring robust α2A engagement [1]. This application is directly supported by the receptor binding data established in the primary literature.

Enantioselective α2 Antagonist Research

Employ enantiopure (-)-4-(5-fluoroindan-2-yl)-1H-imidazole for studies requiring clean α2-antagonist pharmacology devoid of agonistic functional activity. The patent-documented differentiation between the (-)-enantiomer (potent antagonist, no agonism) and (+)-enantiomer (moderate antagonist, full agonism) supports selection of the resolved (-)-isomer for antagonist-specific experimental designs [2].

Indane-Imidazole SAR & Lead Optimization

Incorporate 4-(5-fluoroindan-2-yl)-1H-imidazole as a core reference compound in structure-activity relationship (SAR) studies targeting α2-adrenoceptor modulation. The compound serves as a benchmark for evaluating modifications at the indan C2 position (e.g., hydrogen vs. ethyl substitution), with quantitative binding comparisons to fipamezole illustrating the impact of C2-substitution on α2A receptor affinity [1].

Application
Selection Property
Validation Focus
α2A subtype probe studies
α2A receptor binding affinity
Subtype selectivity and occupancy validation
Enantioselective α2 antagonist research
Enantiomer-specific pharmacological profile
Clean antagonist functional pharmacology validation
Indane-imidazole SAR and lead optimization
C2-substitution binding benchmark
Affinity comparison across C2-modifications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Fluoro-indan-2-yl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.